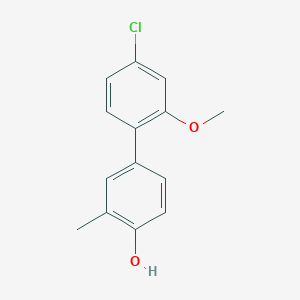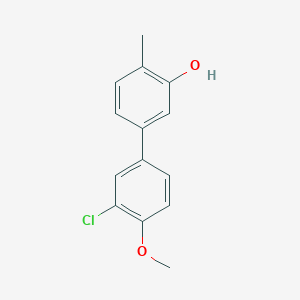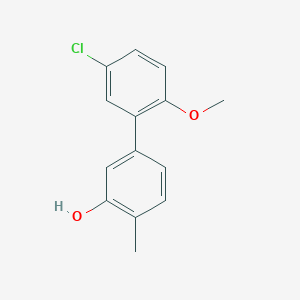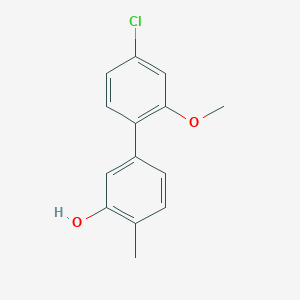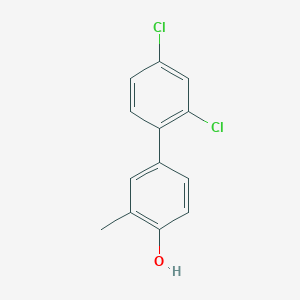
5-(2,3-Dichlorophenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dichlorophenyl)-2-methylphenol, 95% (5-DCP-2MP), is an organochlorine compound used in scientific research for a variety of applications. It is synthesized from the reaction of dichlorophenol and methylphenol in the presence of a catalyst. 5-DCP-2MP is a white crystalline solid with a molecular weight of 211.04 g/mol, a melting point of 120-122 °C, and a boiling point of 250-252 °C. It is soluble in most organic solvents, including ethanol, methanol, and acetone.
Aplicaciones Científicas De Investigación
5-(2,3-Dichlorophenyl)-2-methylphenol, 95% has been used in scientific research for a variety of applications, including as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a starting material for the synthesis of other compounds. It has also been used as a photochemical initiator in the polymerization of vinyl monomers, and as a stabilizer for the storage of organic compounds. Additionally, it has been used as a sensitizer in the production of photographic films and papers.
Mecanismo De Acción
The mechanism of action of 5-(2,3-Dichlorophenyl)-2-methylphenol, 95% is not well understood. It is believed to act as an electron donor, donating electrons to molecules such as oxygen and nitrogen. This electron donation increases the reactivity of the molecules, allowing them to undergo reactions that would otherwise not occur. Additionally, it has been suggested that 5-(2,3-Dichlorophenyl)-2-methylphenol, 95% may act as a Lewis acid, which is able to form complexes with molecules such as water and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-Dichlorophenyl)-2-methylphenol, 95% are not well understood. It has been suggested that the compound may be toxic to humans and animals, but no studies have been conducted to confirm this. Additionally, it has been suggested that the compound may be an endocrine disruptor, but again, no studies have been conducted to confirm this.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2,3-Dichlorophenyl)-2-methylphenol, 95% in laboratory experiments include its low cost, availability, and ease of use. Additionally, it is a non-toxic compound and can be used in a variety of applications. The main limitation of the compound is its lack of solubility in water, which makes it difficult to use in some laboratory experiments.
Direcciones Futuras
Future research on 5-(2,3-Dichlorophenyl)-2-methylphenol, 95% should focus on understanding its mechanism of action, biochemical and physiological effects, and potential toxicity. Additionally, research should be conducted to determine its potential as an endocrine disruptor and to determine its potential for use in other applications. Finally, research should be conducted to develop methods for increasing its solubility in water, which would make it more useful in laboratory experiments.
Métodos De Síntesis
The synthesis of 5-(2,3-Dichlorophenyl)-2-methylphenol, 95% is a two-step process. In the first step, dichlorophenol and methylphenol are reacted in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction yields 5-(2,3-Dichlorophenyl)-2-methylphenol, 95% as the major product, along with minor amounts of other compounds. In the second step, the reaction mixture is neutralized with a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is then filtered and the solid is dried to yield a white crystalline solid.
Propiedades
IUPAC Name |
5-(2,3-dichlorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-5-6-9(7-12(8)16)10-3-2-4-11(14)13(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFIKJCMOQLIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683951 |
Source


|
| Record name | 2',3'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-74-0 |
Source


|
| Record name | 2',3'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95%](/img/structure/B6372013.png)

